Cafedrine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3.ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTZHZDGHMJDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3039-97-2 | |
| Record name | [R-(R*,S*)]-3,7-dihydro-7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]ethyl]-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational Research on Cafedrine Hydrochloride
Historical Trajectories of Academic Inquiry into Cafedrine (B87544) Hydrochloride
Early Research Endeavors and Primary Characterizations of Cafedrine
The initial development and investigation of cafedrine hydrochloride can be traced back to the mid-20th century. It was introduced in Germany in 1963 as a component of a combination product. researchgate.net Early research focused on its synthesis and fundamental characterization. Cafedrine is chemically designated as 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione, with its hydrochloride salt being the commonly used form. researchgate.net The parent compound, cafedrine, has a molecular weight of 357.41 g/mol , which increases to 393.87 g/mol for the hydrochloride salt. researchgate.net
Evolution of Research Perspectives on this compound as a Xanthine (B1682287) Derivative
Cafedrine is structurally a derivative of xanthine, a purine (B94841) base. Specifically, it is a derivative of theophylline (B1681296) (1,3-dimethylxanthine). researchgate.netmedchemexpress.com Xanthine derivatives are a broad class of compounds that include naturally occurring substances like caffeine (B1668208) and theophylline, known for their various physiological effects. d-nb.info Research into cafedrine as a xanthine derivative has explored how the substitution at the N7 position of the theophylline ring with a norephedrine (B3415761) moiety influences its activity. This structural modification combines the properties of a xanthine with those of a sympathomimetic amine, leading to its characteristic effects on the cardiovascular system. researchgate.net The study of xanthine derivatives is an active area of research, with investigations into their potential as anticancer agents and their role in various signaling pathways. medchemexpress.com
Methodological Approaches for Structural Confirmation and Elucidation
The precise chemical structure of this compound has been confirmed through a variety of modern analytical techniques.
Advanced Spectroscopic and Chromatographic Techniques in this compound Analysis
A range of spectroscopic and chromatographic methods are employed to analyze and confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR spectroscopy are crucial for elucidating the molecular structure. frontiersin.org These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's connectivity.
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule. Key absorptions in the IR spectrum of this compound include a C=O stretch from the purine-2,6-dione (B11924001) ring, a C=C aromatic vibration, and a C=N stretch from the methylamino side chain.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of cafedrine, which aids in its structural confirmation. frontiersin.org
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used chromatographic technique for the separation, identification, and quantification of cafedrine in various samples. It is also instrumental in assessing the purity of the compound.
| Analytical Technique | Application in this compound Analysis | Key Findings |
| ¹H-NMR Spectroscopy | Elucidation of the proton environment and stereochemistry. | Confirms the relative configuration of the two asymmetric centers. frontiersin.org |
| ¹³C-NMR Spectroscopy | Determination of the carbon skeleton. | Ascertains the relative configuration of the asymmetric centers. frontiersin.org |
| Infrared Spectroscopy | Identification of functional groups. | Shows key absorptions for C=O, C=C, and C=N bonds. |
| Mass Spectrometry | Determination of molecular weight and fragmentation. | Elucidates the EI-mass spectrometric fragmentation pattern. frontiersin.org |
| HPLC | Purity assessment and quantification. | Used for systematic toxicological analysis and quality control. |
Application of Computational Chemistry for Conformational and Electronic Structure Analysis of Cafedrine
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the conformational and electronic properties of its constituent molecules, norephedrine and xanthine derivatives, have been investigated using computational methods. These studies provide valuable insights into the likely behavior of cafedrine.
Conformational Analysis : Computational modeling, including molecular mechanics and quantum mechanical methods, has been applied to study the conformational preferences of norephedrine. medchemexpress.com These studies have identified stable conformers and the influence of intramolecular hydrogen bonding. Similar computational approaches have been used to analyze the conformational flexibility of theodrenaline (B228420), a closely related compound, which has six rotatable bonds allowing it to adopt various spatial arrangements. researchgate.net
Electronic Structure Analysis : Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the electronic properties of xanthine derivatives. These studies explore descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to understand their reactivity and potential biological activity. Such analyses for cafedrine would shed light on its electronic structure and how it interacts with its biological targets.
Precursor Sourcing and Synthetic Building Blocks in Cafedrine Research
The synthesis of this compound relies on the availability of specific precursor molecules. The primary building blocks for cafedrine are theophylline and a derivative of norephedrine.
Two main synthetic strategies have been described for the preparation of cafedrine:
Alkylation of Theophylline : This is a primary pathway where theophylline (1,3-dimethylxanthine) is alkylated with a halogenated propylamine (B44156) derivative, such as 2-chloro-3-(methylamino)-1-propanol. The reaction typically proceeds via nucleophilic substitution under basic conditions.
Reductive Amination : An alternative route involves the reaction of theophylline with epichlorohydrin (B41342) to form an epoxide intermediate. This intermediate then undergoes ring-opening with methylamine, followed by reduction to yield cafedrine.
Theophylline and Norephedrine as Essential Precursors in Cafedrine Synthesis Investigations
The synthesis of this compound involves a controlled chemical reaction between its two essential precursors: theophylline and norephedrine. smolecule.com This process creates a unique molecule that integrates the distinct properties of a xanthine derivative and a phenylpropanolamine.
Norephedrine , a stereoisomer of phenylpropanolamine, is a sympathomimetic amine. Its structure is closely related to that of other adrenergic agonists like epinephrine (B1671497) and norepinephrine (B1679862). Norephedrine primarily acts as an indirect sympathomimetic agent by prompting the release of norepinephrine from nerve endings. nih.gov However, when conjugated with theophylline to form cafedrine, its indirect sympathomimetic effect is reportedly lost. nih.govresearchgate.net Instead, the norephedrine component contributes to cafedrine's direct action on adrenergic receptors.
The chemical combination of these two precursors results in the compound systematically named 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione hydrochloride. The hydrochloride salt is formed by the protonation of the secondary amine group in the ethylamino linker.
A fixed-dose combination product, Akrinor®, contains this compound and theodrenaline hydrochloride (a conjugate of theophylline and noradrenaline) in a 20:1 ratio. nih.govnih.gov This specific ratio was empirically determined to balance the pharmacological effects of both components.
Table 1: Precursors of this compound
| Precursor | Chemical Class | Key Pharmacological Property |
|---|---|---|
| Theophylline | Methylxanthine | Phosphodiesterase inhibitor, bronchodilator |
Structural Homologies and Differentiation from Related Sympathomimetic Amines
Cafedrine's molecular structure places it within the broader class of sympathomimetic amines, sharing a core phenylpropanolamine backbone with other well-known agents. mdpi.com However, key structural modifications differentiate it and influence its pharmacological activity.
Structural Homologies: The fundamental similarity lies in the phenylethylamine skeleton, which is characteristic of many adrenergic compounds, including catecholamines like adrenaline and noradrenaline, as well as other sympathomimetics like ephedrine (B3423809). mdpi.com This shared structure is crucial for their ability to interact with adrenergic receptors. mdpi.com
Structural Differentiation: The most significant distinguishing feature of cafedrine is the covalent linkage of the norephedrine structure to a theophylline molecule via an ethylamino bridge. This creates a much larger and more complex molecule compared to simple sympathomimetic amines.
Compared to Norephedrine: While derived from norephedrine, cafedrine is not simply a salt or ester. The conjugation to theophylline fundamentally alters its properties. For instance, the indirect sympathomimetic effect of norephedrine is lost in cafedrine. nih.govresearchgate.net
Compared to Ephedrine: Ephedrine is another phenylpropanolamine that acts as a mixed α/β adrenergic agonist. Cafedrine's action, in contrast, is primarily a direct β-adrenergic stimulation.
Compared to Phenylephrine (B352888): Phenylephrine is a selective α1-adrenergic agonist, causing potent vasoconstriction with minimal direct cardiac effects. Cafedrine's primary effect is on cardiac contractility through β-receptor agonism.
Compared to Theodrenaline: Theodrenaline, often co-administered with cafedrine, is a conjugate of theophylline and noradrenaline. nih.govresearchgate.net While both are theophylline conjugates, the adrenergic component differs (norephedrine in cafedrine, noradrenaline in theodrenaline), leading to distinct pharmacological profiles. Theodrenaline provides stronger α-adrenergic effects.
This unique hybrid structure results in a distinct pharmacological profile for cafedrine, characterized by direct cardiac stimulation. The presence of the bulky theophylline group significantly influences receptor affinity and interaction compared to its simpler structural relatives. nih.gov
Table 2: Structural Comparison of Sympathomimetic Amines
| Compound | Core Structure | Key Structural Feature | Primary Mechanism of Action |
|---|---|---|---|
| Cafedrine | Phenylpropanolamine | Covalently linked to Theophylline | Direct β-adrenergic agonism smolecule.com |
| Norephedrine | Phenylpropanolamine | Simple phenylpropanolamine | Indirect sympathomimetic (norepinephrine release) nih.gov |
| Ephedrine | Phenylpropanolamine | Stereoisomer of norephedrine | Mixed α/β-adrenergic agonism |
| Phenylephrine | Phenylethylamine | Lacks the methyl group on the side chain | Selective α1-adrenergic agonism |
| Theodrenaline | Phenylethylamine | Noradrenaline covalently linked to Theophylline | Direct α and β-adrenergic agonism |
Synthetic Methodologies and Chemical Modifications of Cafedrine Hydrochloride
Established Synthetic Pathways for Cafedrine (B87544) Hydrochloride Production
The creation of Cafedrine hydrochloride is primarily achieved through synthetic routes that join its two constituent molecular building blocks: a theophylline (B1681296) derivative and norephedrine (B3415761). The synthesis and its stereoisomers have been reported in scientific literature, confirming the feasibility of its chemical construction. nih.gov
Alkylation Reactions of Theophylline Derivatives in Cafedrine Synthesis
A prevalent method for the synthesis of Cafedrine involves the alkylation of a theophylline precursor. This chemical strategy focuses on introducing an alkyl group to the theophylline molecule, which then facilitates the subsequent attachment of the norephedrine moiety. This approach is a common pathway for creating the essential chemical bond that defines the Cafedrine structure.
Controlled Condensation Reactions Involving Norephedrine and Theophylline for Cafedrine Formation
Cafedrine is fundamentally a chemical linkage between norephedrine and theophylline. wikipedia.org This covalent bond is the result of a reaction that joins these two molecules. While detailed mechanisms for a direct condensation reaction are not extensively published in readily available literature, the formation of the final compound necessitates a controlled chemical reaction that successfully links the amino group of norephedrine with a reactive site on a modified theophylline molecule.
Investigation of Reaction Parameters and Yield Optimization in Cafedrine Synthesis Research
The efficiency and purity of Cafedrine synthesis are dependent on carefully controlled reaction conditions. Optimizing these parameters is a critical aspect of its laboratory-scale and potential industrial production.
Impact of Temperature and pH on Reaction Kinetics, Efficiency, and Product Selectivity
The temperature at which the synthesis is conducted plays a significant role. For the alkylation of theophylline precursors, a general synthetic route that can be applied to Cafedrine synthesis, elevated temperatures are typically employed to facilitate the reaction.
General Temperature Range for Alkylation of Theophylline Precursors
| Parameter | Value |
|---|---|
| Temperature Range | 80–100°C |
The pH of the reaction medium is another crucial factor that can influence the reaction's speed and the formation of the desired product over side products. However, specific studies detailing the precise effects of pH on Cafedrine synthesis are not widely documented.
Strategies for Enhancing Purity and Overall Yield in Laboratory-Scale Preparations
Achieving high purity and yield is a primary goal in the synthesis of any chemical compound. For this compound, this involves not only the optimization of the reaction itself but also the implementation of effective purification strategies. While specific methods for this compound are not extensively detailed, analogous compounds like ephedrine (B3423809) hydrochloride offer insights into potential purification techniques. Methods such as expanded bed adsorption using cation exchange resins have been successfully used to purify ephedrine hydrochloride, suggesting that similar chromatographic techniques could be effective for this compound. google.comnih.gov
Derivatization and Analog Development of the this compound Scaffold
The chemical structure of this compound presents opportunities for modification to create derivatives and analogs with potentially different properties. The core structure, consisting of the linked theophylline and norephedrine moieties, can be altered at various positions to explore structure-activity relationships. However, there is a notable lack of specific research in the public domain on the derivatization and development of analogs based on the this compound scaffold. The focus of existing literature remains primarily on the parent compound itself.
Oxidative and Reductive Chemical Modifications of the Cafedrine Core Structure
The cafedrine molecule possesses several functional groups amenable to oxidative and reductive transformations. These reactions can be employed to create derivatives with potentially altered chemical and pharmacological properties. The well-understood reactivity of both the theophylline and norephedrine components provides a solid foundation for synthetic exploration.
Key reactive sites for oxidation and reduction include:
The Secondary Alcohol: The hydroxyl group on the norephedrine side chain is a prime target for oxidation. Mild oxidizing agents can convert this secondary alcohol into a ketone, yielding a beta-ketoamine structure.
The Phenyl Ring: The aromatic ring of the norephedrine moiety can undergo reduction under specific catalytic hydrogenation conditions. This would result in a cyclohexyl derivative, significantly altering the molecule's lipophilicity and steric profile.
The Theophylline Core: While the xanthine (B1682287) core is relatively stable, specific oxidative or reductive conditions could potentially modify the purine-2,6-dione (B11924001) system, though this is generally more challenging without disrupting the core structure.
These modifications are fundamental in exploring the chemical space around the cafedrine scaffold.
Functional Group Substitution Reactions for Novel Analog Generation and Structure-Activity Relationship (SAR) Studies
Functional group substitution is a cornerstone of medicinal chemistry, utilized to probe the structure-activity relationship (SAR) of a pharmacophore. wikipedia.org The goal of SAR is to identify which parts of a molecule are responsible for its biological effect, allowing for the targeted modification of its potency and properties. wikipedia.orgdrugdesign.org For cafedrine, analog generation can be systematically pursued by modifying both the theophylline and norephedrine moieties.
Potential Modifications for SAR Studies:
Aromatic Ring Substitution: The phenyl group of the norephedrine component can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, or para positions. These modifications can influence the molecule's electronic properties and its interaction with biological targets.
N-Alkylation/Arylation: The secondary amine linking the two core structures is another key point for modification. Introducing different alkyl or aryl groups could modulate the compound's basicity and steric bulk.
Theophylline Ring Modification: The methyl groups at the N1 and N3 positions of the theophylline ring can be replaced with other alkyl chains to study the impact on solubility and receptor binding.
Such systematic modifications allow researchers to build a comprehensive understanding of how structural changes translate into variations in biological activity. drugdesign.org
Impurity Profiling and Advanced Analytical Control in this compound Synthesis Research
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). biomedres.usrroij.com Impurities can arise from various sources, including starting materials, synthetic intermediates, by-products, and degradation products. nih.gov
Identification and Elucidation of Chemical Structures of Cafedrine-Related Impurities
The synthesis of this compound can lead to the formation of several related impurities. The identification and structural elucidation of these compounds are essential for controlling the quality of the final product. Common impurities are often formed through side reactions or from residual starting materials.
| Impurity Name | CAS Number | Molecular Formula | Potential Origin |
|---|---|---|---|
| N-(2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl)-N-(1-hydroxy-1-phenylpropan-2-yl)acetamide | NA | C20H25N5O4 | Acetylation of the secondary amine, potentially from an acetylating reagent or solvent like acetic acid under certain conditions. |
| N-[2-(1,3-dimethyl-2,6-dioxopurine-7-yl)ethyl]-N-(2-hydroxy-1-methyl-2-phenylethyl)acetamide | NA | C20H25N5O4 | Similar to the above, an N-acetylation impurity. simsonpharma.com |
These impurities represent process-related impurities that must be monitored and controlled.
Methodologies for Analytical Quality Control and Assessment of Impurity Levels in Synthesized Batches
To ensure the purity and quality of this compound, a robust set of analytical methods is required. These methods are used for both qualitative detection and quantitative measurement of impurities. pharmaron.com The control of impurities is a critical issue for regulatory bodies in the healthcare manufacturing sector. pharmatutor.org
Key Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating cafedrine from its impurities. Its high resolution allows for the detection and quantification of even trace-level components.
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for the structural identification of unknown impurities. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities. Both 1H and 13C NMR provide detailed information about the molecular structure. nih.gov
Gas Chromatography (GC): GC can be used to detect and quantify volatile organic impurities and residual solvents that may be present from the synthesis process. researchgate.net
These analytical techniques form the basis of a comprehensive quality control strategy, ensuring that each batch of synthesized this compound meets the required purity specifications.
Preclinical Pharmacological Investigations and Molecular Mechanisms of Cafedrine Hydrochloride
Adrenergic Receptor Interactions and Associated Signal Transduction Cascades of Cafedrine (B87544)
The pharmacological effects of cafedrine are significantly attributed to its interaction with the adrenergic system, involving both direct receptor modulation and indirect actions through the release of endogenous catecholamines.
Preclinical studies have demonstrated that the clinical effects of cafedrine are mediated, in part, through the stimulation of β-adrenergic receptors, with a pronounced selectivity for the β1-adrenoceptor subtype. researchgate.netnih.gov The activation of β1-adrenergic receptors in cardiac muscle cells is a key mechanism for the positive inotropic effects observed with cafedrine administration. nih.gov This interaction initiates a signal transduction cascade involving Gs-proteins, leading to the activation of adenylyl cyclase. nih.gov This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that plays a crucial role in modulating intracellular calcium levels and, consequently, myocardial contractility. nih.gov
The positive inotropic effect of cafedrine can be abolished by the administration of a non-selective β-adrenoceptor antagonist, propranolol, further confirming the critical role of β-adrenergic receptor activation in its mechanism of action. nih.gov Moreover, in experimental models, the effects of cafedrine were found to be mediated predominantly via β-adrenoceptors in the heart, with direct activation of β1-adrenoceptors being a primary pathway. nih.gov Studies on murine tracheal epithelium also concluded that cafedrine produces its effects exclusively via the β1 receptor in this tissue. nih.gov
| Step | Event | Key Molecules Involved | Outcome |
|---|---|---|---|
| 1 | Receptor Binding | Cafedrine, β1-Adrenergic Receptor | Conformational change in the receptor |
| 2 | G-Protein Activation | Gs-protein | Activation of adenylyl cyclase |
| 3 | Second Messenger Production | Adenylyl cyclase, ATP | Conversion of ATP to cAMP |
| 4 | Downstream Signaling | cAMP, Protein Kinase A (PKA) | Phosphorylation of target proteins, leading to increased intracellular calcium and enhanced contractility |
In addition to its effects on β-adrenergic receptors, cafedrine and its components have been shown to modulate α-adrenergic receptors. The norephedrine (B3415761) component of cafedrine is suggested to act as a partial agonist at the α1-adrenoceptor. researchgate.netnih.gov This interaction can lead to vasoconstriction by activating the Gq-protein coupled signaling pathway, which results in the activation of phospholipase C (PLC) and the subsequent release of calcium from intracellular stores. researchgate.net
A significant component of cafedrine's mechanism of action is its ability to induce the release of endogenous norepinephrine (B1679862) from sympathetic nerve endings. researchgate.netnih.gov This indirect sympathomimetic effect is primarily attributed to the norephedrine moiety of the cafedrine molecule. nih.gov The released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors to elicit a physiological response.
Intracellular Calcium Dynamics and Related Signaling Pathways Initiated by Cafedrine
Cafedrine administration leads to significant alterations in intracellular calcium concentrations, a key event in its pharmacological effects, particularly on muscle contraction.
The release of calcium from intracellular stores is mediated by specific ion channels, namely Ryanodine Receptors (RyR) and Inositol Trisphosphate (IP3) Receptors. There is evidence supporting the involvement of both receptor types in the actions of cafedrine, although some findings appear to be context-dependent.
Several studies have highlighted the pivotal role of IP3 receptors in the cafedrine-induced increase in intracellular calcium. researchgate.netnih.gov These studies suggest that the effects of cafedrine are mediated via IP3 receptor-associated calcium release that is ultimately triggered by β1-adrenergic receptor stimulation. researchgate.netnih.gov Inhibition of IP3 receptors has been shown to abolish the increase in murine particle transport velocity, a process dependent on intracellular calcium. nih.gov This indicates that the β1-adrenoceptor-Gq-PLC-IP3 signaling axis is a key pathway for cafedrine's action in certain tissues. researchgate.net
Conversely, other experimental evidence suggests a primary role for Ryanodine Receptors. In one study, the depletion of caffeine-sensitive intracellular stores and the inhibition of RyR, but not IP3 receptors, completely abolished the increase in intracellular calcium concentration. This points towards a mechanism where calcium-induced calcium release via RyR channels is the dominant pathway for calcium mobilization in that specific experimental model.
The apparent discrepancy in the roles of RyR and IP3 receptors may be attributable to differences in the tissue types studied, the specific experimental conditions, or the concentrations of cafedrine used. Both RyR and IP3 receptors are known to be involved in intracellular calcium release, and their relative contributions can vary between cell types and signaling pathways. nih.govfrontiersin.orgbiorxiv.orgresearchgate.net
| Receptor Type | Proposed Role in Cafedrine's Action | Supporting Evidence |
|---|---|---|
| Inositol Trisphosphate (IP3) Receptors | Pivotal mechanism for calcium release, triggered by β1-adrenergic receptor stimulation. researchgate.netnih.gov | Inhibition of IP3 receptors abolishes the physiological response to cafedrine in some models. nih.gov |
| Ryanodine Receptors (RyR) | Essential for the increase in intracellular calcium, with its inhibition abolishing the response. | Depletion of caffeine-sensitive stores (implicating RyR) and direct RyR inhibition prevent the calcium increase in other experimental setups. |
Cyclic Nucleotide Metabolism and Phosphodiesterase (PDE) Inhibition by Cafedrine Components
The molecular action of cafedrine hydrochloride is intrinsically linked to its chemical structure, which covalently joins norephedrine with theophylline (B1681296). The theophylline component is a well-known methylxanthine, and its influence on cyclic nucleotide metabolism is a cornerstone of the pharmacological effects attributed to cafedrine.
The theophylline portion of the cafedrine molecule is anticipated to function as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. nih.gov These enzymes are responsible for the degradation of the intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By impeding the action of PDEs, theophylline leads to an accumulation of both cAMP and cGMP within the cell.
In cardiac muscle cells, the elevation of intracellular cAMP reinforces the effects of β1-adrenoceptor stimulation. nih.govresearchgate.net This stimulation, whether from endogenous catecholamines or the norephedrine component of cafedrine, activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in cAMP levels enhances cardiac inotropy, or the force of myocardial contraction. nih.govresearchgate.net
In vascular smooth muscle, the modulation of cyclic nucleotides has a more complex outcome. An increase in cGMP is thought to promote vasodilation by inhibiting the release of calcium into the cytosol, leading to muscle relaxation. researchgate.net This effect could potentially counteract the vasoconstrictive actions mediated by α1-adrenoceptors. researchgate.net The net effect on vascular tone is a subject of ongoing investigation and may vary depending on the specific vascular bed and the local distribution of adrenoceptors. researchgate.net
Theophylline, and by extension the theophylline moiety of cafedrine, is characterized as a non-selective PDE inhibitor. nih.gov This implies that it does not target a specific isoform of the phosphodiesterase enzyme family but rather exerts a broad inhibitory effect across various PDE types. PDE3 is noted as the most relevant isoform in human cardiac tissue. nih.govresearchgate.net Inhibition of PDE3 is known to increase cardiac inotropy, independent of catecholamines. nih.gov
In Vitro and Ex Vivo Studies of Myocardial Contractility and Vascular Tone Modulation
The physiological effects of this compound have been investigated in various preclinical models to assess its direct impact on cardiac and vascular tissues.
Studies on isolated human atrial trabeculae have demonstrated that the combination of cafedrine and theodrenaline (B228420) increases the force of contraction, indicating a positive inotropic effect. nih.govresearchgate.net This effect is attributed to both direct sympathomimetic actions and PDE inhibition. researchgate.net The positive inotropic effect of the cafedrine/theodrenaline combination in humans can be abolished by the non-selective β-adrenoceptor antagonist, propranolol, highlighting the significant role of β-receptor stimulation. nih.gov
Summary of In Vitro Myocardial Effects of Cafedrine-Containing Preparations
| Preparation | Tissue Model | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Cafedrine/Theodrenaline | Human Atrial Trabeculae | Increased Force of Contraction (Positive Inotropy) | Direct Sympathomimetic Actions and PDE Inhibition | nih.govresearchgate.net |
| Cafedrine/Theodrenaline | Human Myocardium | Positive Inotropic Effect | β-Adrenoceptor Stimulation | nih.gov |
The effects of cafedrine on vascular tone are complex, with both vasoconstrictive and vasodilatory potentials. The norephedrine component of cafedrine can stimulate the release of endogenous noradrenaline and may also act as a partial agonist at α1-adrenoceptors, which would mediate vasoconstriction. nih.govresearchgate.net
Conversely, the theophylline moiety's potential to increase cGMP through PDE inhibition is expected to produce a vasodilatory effect. nih.govresearchgate.net This vasodilatory component of cafedrine has been shown to counteract the α-adrenergic vasoconstrictor effect of theodrenaline in studies on healthy subjects and in animal models. nih.gov
In studies using porcine coronary arteries, the cafedrine/theodrenaline mixture induced vasoconstriction only when β-adrenoceptors were blocked, and this effect could be abolished by the α1-adrenoceptor blocker prazosin. nih.gov In human internal mammary artery preparations, the cafedrine/theodrenaline mixture did not cause constriction but did shift the noradrenaline concentration-response curve to the right, which could be consistent with α-adrenoceptor antagonism or PDE inhibition. researchgate.net
Vasomotor Effects of Cafedrine-Containing Preparations in Isolated Vessels
| Preparation | Vascular Model | Observed Effect | Condition | Reference |
|---|---|---|---|---|
| Cafedrine/Theodrenaline | Porcine Coronary Arteries | Vasoconstriction | β-adrenoceptors blocked | nih.gov |
| Cafedrine/Theodrenaline | Human Internal Mammary Artery | No constriction; rightward shift of noradrenaline response | N/A | researchgate.net |
Preclinical studies in animal models have provided insights into the effects of cafedrine-containing formulations on myocardial energetics. In anesthetized dogs experiencing cardiogenic shock, the administration of cafedrine/theodrenaline resulted in a 40% increase in myocardial oxygen consumption. nih.gov This increased demand for oxygen, driven by the positive inotropic effects of the drug, was accompanied by a significant 181% increase in coronary blood flow. nih.gov
These findings suggest that the increased myocardial oxygen consumption due to the enhanced contractility is compensated for by a substantial improvement in coronary perfusion, thereby increasing the oxygen supply to the heart muscle. nih.gov This balance is a favorable characteristic for a cardiovascular agent, particularly in conditions of cardiac stress.
Research on Other Biological Systems and Organ-Specific Pharmacological Effects
Recent preclinical research has explored the impact of this compound on mucociliary clearance, a critical defense mechanism of the respiratory system responsible for removing inhaled particles and pathogens. nih.gov Studies utilizing murine tracheal epithelium models have demonstrated that cafedrine, both alone and in a 20:1 combination with theodrenaline, significantly accelerates particle transport velocity (PTV), which serves as a surrogate measure for mucociliary clearance. nih.govnih.govresearchgate.net
The underlying mechanism for this effect appears to be linked to intracellular calcium (Ca²⁺) signaling within the respiratory epithelial cells. nih.govresearchgate.net Investigation into human tracheal epithelial cells (HTEpC) revealed that cafedrine induces the release of Ca²⁺ from intracellular stores. researchgate.net This process is primarily initiated by the stimulation of β-adrenergic receptors, which in turn leads to the activation of ryanodine receptors (RyR) and subsequent calcium release from the endoplasmic reticulum. researchgate.net Further studies in murine models suggest the involvement of inositol trisphosphate (IP₃) receptor-associated calcium release as a key pathway through which cafedrine exerts its effects on mucociliary transport. nih.govnih.gov
These findings indicate a direct pharmacological effect of cafedrine on the ciliary function of the respiratory epithelium, mediated by complex intracellular signaling cascades. The impairment of mucociliary clearance is a known complication in critically ill patients, particularly those undergoing mechanical ventilation, and can lead to increased bacterial colonization and pneumonia. nih.gov The ability of cafedrine to enhance this clearance mechanism in preclinical models suggests a potential area for further investigation.
Table 1: Summary of this compound Effects on Murine Particle Transport Velocity (PTV)
| Substance | Effect on PTV | Proposed Molecular Mechanism | Source |
| Cafedrine alone | Significant increase | IP₃ receptor-associated calcium release | nih.gov |
| Cafedrine/Theodrenaline (20:1) | Significant increase | IP₃ receptor-associated calcium release | nih.govnih.gov |
While the primary pharmacological action of this compound is mediated through the stimulation of adrenergic receptors, investigations have also considered potential off-target and non-adrenergic effects. researchgate.net Cafedrine is a chemical compound linking norephedrine and theophylline. wikipedia.orgnih.gov This structure inherently introduces the pharmacological properties of both constituents, including effects not directly related to adrenergic receptor agonism.
A significant non-adrenergic mechanism attributed to cafedrine is the non-selective inhibition of phosphodiesterases (PDEs), an effect stemming from its theophylline component. researchgate.netnih.gov PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various cellular signaling pathways. nih.gov By inhibiting PDEs, theophylline, and by extension cafedrine, can increase intracellular concentrations of cAMP and cGMP. This action is believed to enhance the clinical effects mediated by adrenergic receptors. researchgate.netnih.gov For instance, in cardiac tissue, PDE3 inhibition slows cAMP degradation, thereby reinforcing β1-adrenoceptor stimulation and promoting a positive inotropic effect. researchgate.net
Table 2: Potential Non-Adrenergic Mechanisms of this compound
| Component | Mechanism | Cellular Effect | Potential Outcome | Source |
| Theophylline | Non-selective phosphodiesterase (PDE) inhibition | Increased intracellular cAMP and cGMP | Enhanced adrenergic response, vasodilation | researchgate.netnih.gov |
| Norephedrine | Partial agonism at α1-adrenoceptor | Direct vasoconstriction | Modulation of overall vascular resistance | nih.gov |
Pharmacokinetic and Metabolic Research on Cafedrine Hydrochloride in Preclinical Models
Methodological Development for Comprehensive Pharmacokinetic Characterization
A cornerstone of understanding the disposition of cafedrine (B87544) hydrochloride within a biological system is the development of robust analytical methods and the application of these methods in well-designed preclinical pharmacokinetic studies.
The accurate quantification of cafedrine and its primary metabolite, norephedrine (B3415761), in biological matrices such as plasma, urine, and tissue homogenates is fundamental to pharmacokinetic analysis. While specific validated methods for the simultaneous quantification of cafedrine and its full range of metabolites are not extensively detailed in publicly available literature, the analytical approaches for similar compounds suggest that high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice. This technique offers high sensitivity and specificity, which is essential for detecting the low concentrations of the drug and its metabolites that are often present in biological samples.
Method development would involve optimizing several parameters, including the sample extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction), the chromatographic separation conditions (e.g., column type, mobile phase composition), and the mass spectrometric detection parameters (e.g., selection of specific precursor and product ions for multiple reaction monitoring). The validation of such a method would be performed according to international guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability.
Table 1: General Parameters for a Hypothetical LC-MS/MS Method for Cafedrine and Norephedrine
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) from plasma/urine |
| Chromatographic Column | C18 reversed-phase column |
| Mobile Phase | A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) containing a small percentage of formic acid to improve ionization. |
| Detection | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for cafedrine and norephedrine. |
| Internal Standard | A stable isotope-labeled analog of cafedrine or a structurally similar compound. |
Comprehensive pharmacokinetic studies in preclinical species are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of cafedrine hydrochloride. Although detailed pharmacokinetic parameters for cafedrine in various preclinical models are not widely published, it is known that the drug has a half-life of approximately 60 minutes following both oral and intravenous administration. researchgate.net Preclinical studies have been conducted in animal models, including dogs and rats, to assess the cardiovascular effects of cafedrine, often in combination with theodrenaline (B228420). researchgate.net
A typical preclinical pharmacokinetic study would involve administering a defined dose of this compound to animal models such as rats and dogs, followed by the collection of blood samples at various time points. The concentration of cafedrine and its metabolites in the plasma would then be determined using a validated analytical method. From the resulting plasma concentration-time data, key pharmacokinetic parameters would be calculated.
Table 2: Key Pharmacokinetic Parameters to be Determined in Preclinical Studies
| Parameter | Abbreviation | Description |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. |
| Time to Maximum Plasma Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Plasma Concentration-Time Curve | AUC | A measure of the total drug exposure over time. |
| Volume of Distribution | Vd | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Elimination Half-Life | t½ | The time required for the plasma concentration of the drug to decrease by half. |
Identification and In-Depth Characterization of Cafedrine Metabolites
Understanding the metabolic fate of cafedrine is critical for a complete picture of its pharmacology and toxicology. This involves identifying the metabolites formed and the enzymatic systems responsible for their production.
The primary metabolic pathway of cafedrine is its conversion to norephedrine. researchgate.net This biotransformation is a key aspect of its pharmacological activity, as norephedrine itself is a sympathomimetic agent. Beyond the formation of norephedrine, cafedrine is also metabolized into several minor metabolites. researchgate.net The complete elucidation of these minor metabolic pathways in preclinical models would require in vitro studies using liver microsomes or hepatocytes, as well as in vivo studies with the analysis of urine and feces to identify and quantify all metabolic products. Techniques such as high-resolution mass spectrometry are instrumental in identifying the chemical structures of these metabolites.
The biotransformation of drugs is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP450). researchgate.net Identifying the specific CYP450 isoforms responsible for the metabolism of cafedrine is crucial for predicting potential drug-drug interactions. While the specific enzymes involved in cafedrine metabolism have not been definitively identified in the available literature, it is plausible that isoforms from the CYP2D6 and CYP3A4 subfamilies, which are known to metabolize a wide range of xenobiotics, could be involved.
In vitro studies using human and animal liver microsomes, along with a panel of specific chemical inhibitors or recombinant human CYP450 enzymes, would be necessary to pinpoint the exact isoforms involved in the conversion of cafedrine to norephedrine and its other metabolites.
Assessment of Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Settings
Establishing a clear link between the pharmacokinetic profile of cafedrine and its pharmacodynamic effects is the ultimate goal of preclinical research in this area. Animal studies have demonstrated that cafedrine, particularly in combination with theodrenaline, exerts positive inotropic effects, leading to an increase in mean arterial pressure, stroke volume, and cardiac output in dogs. researchgate.net In rats, the norephedrine component of cafedrine has been shown to act as a partial agonist at α1-adrenoceptors. researchgate.net
A comprehensive pharmacokinetic-pharmacodynamic (PK/PD) analysis would involve correlating the plasma concentrations of cafedrine and its active metabolite, norephedrine, with the observed cardiovascular effects over time. This would allow for the determination of the concentration-effect relationship and help in establishing a therapeutic window. The lack of direct pharmacokinetic measurements in many studies has led to the adoption of kinetic/pharmacodynamic (K/PD) modeling strategies to describe the hemodynamic effects of cafedrine/theodrenaline combinations. nih.gov Such models are crucial for translating preclinical findings to clinical scenarios and for optimizing dosing regimens.
Analysis of Temporal Dynamics of Cafedrine’s Pharmacological Effects Correlated with Systemic Concentration Profiles
The relationship between the systemic concentration of cafedrine and its pharmacological effects over time has been a subject of investigation, although comprehensive data remains scarce. nih.govfrontiersin.org Preclinical and clinical observations indicate that the onset and duration of cafedrine's action are linked to its pharmacokinetic properties. Following intravenous administration, cafedrine exhibits a delayed but prolonged effect on blood pressure. nih.gov The maximum effect is typically observed around 20 minutes post-administration. nih.gov
Animal studies have further elucidated these effects. In dog models of cardiogenic shock, cafedrine administration resulted in positive inotropy, leading to an increase in mean arterial pressure (MAP), heart rate, and blood flow in major arteries. nih.gov
| Pharmacokinetic Parameter | Observation in Preclinical/Clinical Studies | Reference |
|---|---|---|
| Onset of Action (IV) | Delayed compared to other sympathomimetics | nih.gov |
| Time to Maximum Effect (IV) | Approximately 20 minutes | nih.gov |
| Duration of Action | Longer-lasting compared to drugs with immediate onset | nih.gov |
| Half-life (IV and Oral) | Approximately 60 minutes | nih.govfrontiersin.org |
| Metabolism | Metabolized to norephedrine and other minor metabolites | nih.govfrontiersin.org |
Factors Influencing Pharmacokinetic Variability in Preclinical Studies (e.g., species differences, route of administration)
Pharmacokinetic variability is an important consideration in preclinical research, as it can significantly impact the interpretation of study outcomes. For cafedrine, several factors, including the route of administration and species-specific differences, have been shown to influence its pharmacokinetic profile.
Route of Administration: The method by which cafedrine is administered can alter the onset and duration of its effects. Studies comparing intravenous (IV) and intramuscular (IM) administration have shown that the IM route leads to a more moderate and delayed, but longer-lasting, increase in blood pressure compared to the immediate effects of IV injection. nih.gov This variability is attributed to differences in the rate of absorption from the injection site into the systemic circulation.
Species Differences: The metabolic handling of drugs can vary significantly between animal species, which is a major factor contributing to differences in pharmacokinetics. nih.gov Research on a combined formulation of cafedrine and theodrenaline in dogs and rats was conducted to find the ideal ratio for both rapid onset and sustained hypertensive effect. nih.gov Furthermore, norephedrine, a key component of the cafedrine molecule, has been shown to act as a partial agonist at α1-adrenoceptors in rats. nih.gov
While direct comparative pharmacokinetic studies of cafedrine across multiple species are not extensively documented, research on related compounds offers potential insights. For instance, the metabolism of caffeine (B1668208), which contains theophylline (B1681296) (also a component of cafedrine), varies significantly across species such as humans, monkeys, rabbits, rats, and mice, largely due to differences in cytochrome P450 enzyme activity. nih.gov Such metabolic differences are likely to contribute to pharmacokinetic variability for cafedrine in preclinical models. General physiological differences between species, such as digestive functions in ruminants versus non-ruminants, are also known to be a major source of variation in drug absorption and disposition. nih.gov
| Influencing Factor | Observed Effect on Cafedrine Pharmacokinetics | Reference |
|---|---|---|
| Route of Administration | ||
| Intravenous (IV) | More rapid onset of action. | nih.gov |
| Intramuscular (IM) | More moderate, delayed, but longer-lasting effect. | nih.gov |
| Species | ||
| Dogs and Rats | Used to determine the ideal ratio with theodrenaline for desired effect duration. | nih.gov |
| Rats | The norephedrine component of cafedrine acts as a partial agonist at α1-adrenoceptors. | nih.gov |
Identification of Current Research Gaps and Unanswered Questions in Cafedrine Pharmacokinetics
Despite its use in some medical contexts, the pharmacokinetics of cafedrine have not been extensively researched, leaving significant gaps in the scientific understanding of the compound. nih.govfrontiersin.org A thorough review of the existing literature reveals several key areas where further investigation is needed.
One of the most significant gaps is the lack of a comprehensive description of cafedrine's pharmacokinetic profile. nih.gov Key parameters, including the precise duration the individual components of the molecule remain in the body, require more detailed characterization. nih.gov
Furthermore, there is uncertainty regarding the metabolic fate of cafedrine. While it is known to be metabolized to norephedrine, the exact metabolites and their pharmacological potency are unknown. nih.govfrontiersin.org It is currently unclear whether these cleavage products are active, or potentially even more active than the parent cafedrine molecule itself, which is a critical question for understanding the drug's full mechanism of action and effect duration. nih.govfrontiersin.org
Finally, knowledge about the pharmacokinetics and pharmacodynamics of cafedrine in specific end organs is limited. researchgate.net Understanding how the drug is distributed to, and acts upon, different tissues is essential for a complete picture of its physiological effects. The elucidation of the mechanisms of action for both cafedrine and its metabolites remains an important area for future research. nih.gov
Advanced Analytical and Bioanalytical Methodologies for Cafedrine Hydrochloride Research
Development and Validation of Quantitative Analytical Assays for Cafedrine (B87544) Hydrochloride
The foundation of reliable pharmacological and toxicological research lies in the ability to accurately quantify the compound of interest. For cafedrine hydrochloride, this involves the development and validation of robust analytical assays that are specific, accurate, precise, and sensitive.
High-Performance Chromatographic Techniques (e.g., HPLC-UV, HPLC-MS) for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of pharmaceutical compounds like this compound. pharmatutor.orgthepharmajournal.comnih.gov Coupled with various detectors, HPLC provides the necessary selectivity and sensitivity for accurate measurements in both bulk drug substance and formulated products.
HPLC with Ultraviolet (UV) Detection (HPLC-UV): A common approach for the quantification of this compound involves reversed-phase HPLC with UV detection. thepharmajournal.comuobasrah.edu.iqijbr.com.pk The method development for a compound like cafedrine, which contains chromophores, typically involves optimizing several parameters to achieve a good separation from any impurities or degradation products.
Column: A C18 reversed-phase column is frequently employed for the separation of polar compounds like hydrochloride salts. nih.govmdpi.comresearchgate.net
Mobile Phase: An isocratic mobile phase, often a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile), is typically used. thepharmajournal.comnih.govresearchgate.net The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic state for retention and sharp peak shape.
Detection: The UV detector wavelength is set at the absorbance maximum of cafedrine to ensure maximum sensitivity. thepharmajournal.comuobasrah.edu.iq
Validation: The developed method must be validated according to established guidelines (e.g., ICH guidelines) to ensure its suitability. thepharmajournal.commdpi.com Validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). thepharmajournal.comnih.govijbr.com.pkmdpi.com
Interactive Table 1: Typical HPLC-UV Method Parameters and Validation Data for a this compound Analog
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Chromatographic Conditions | ||
| Column | C18, 250 mm x 4.6 mm, 5 µm | The stationary phase that separates the components of the mixture. |
| Mobile Phase | Methanol:Phosphate Buffer (pH 4.0) (30:70 v/v) | The solvent that carries the analyte through the column. |
| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |
| Detection Wavelength | 215 nm | The wavelength at which the analyte's absorbance is measured. |
| Retention Time | ~7 minutes | The time it takes for the analyte to pass through the column. |
| Validation Parameters | ||
| Linearity Range | 1-100 µg/mL | The concentration range over which the method is accurate and precise. |
| Correlation Coefficient (r²) | > 0.999 | A measure of how well the calibration curve fits the data points. |
| Accuracy (% Recovery) | 98.0 - 102.0% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
This table is generated based on typical values found for similar compounds in the literature. nih.govijbr.com.pk
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (MS) is the technique of choice. pharmatutor.orgonlinepharmacytech.info LC-MS/MS, in particular, has become indispensable in bioanalytical studies for its ability to provide quantitative data at very low concentrations. pharmatutor.orgcuni.cz This technique combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the definitive identification and quantification of cafedrine and its metabolites. pharmatutor.org
Advanced Spectrometric Methods (e.g., NMR, Mass Spectrometry) for Structural Confirmation and Purity Assessment
While chromatography is excellent for quantification, spectrometric methods are essential for the unambiguous confirmation of the chemical structure and for assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. researchgate.net Both ¹H and ¹³C NMR are used to confirm the identity of cafedrine by providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov These techniques can ascertain the relative configuration of the two asymmetric centers in the cafedrine molecule. nih.gov Two-dimensional NMR experiments can further help in assigning complex spectra and confirming the connectivity of the atoms. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of the compound. The fragmentation pattern of cafedrine under techniques like Electron Ionization (EI)-MS can serve as a "fingerprint" for its identification and structural elucidation. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition.
Purity Assessment: Spectrophotometric methods, such as UV-Visible spectroscopy, can be employed for purity assessment. ijrar.org These methods are based on the Beer-Lambert law and can be used to quantify impurities if they have a different absorption spectrum from the main compound. ijrar.org The absence of unexpected signals in NMR spectra and the lack of additional peaks in chromatograms are also key indicators of the purity of a research batch.
Bioanalytical Methodologies for Cafedrine and Metabolite Determination in Complex Biological Matrices
The study of pharmacokinetics and metabolism requires sensitive and selective methods to measure the concentration of the parent drug and its metabolites in biological fluids like plasma, urine, and tissues. onlinepharmacytech.infocuni.cz
Optimization of Sample Preparation Techniques for Various Preclinical Biological Samples
Biological samples are complex mixtures containing proteins, salts, lipids, and other endogenous substances that can interfere with the analysis. nih.gov Therefore, a crucial step in bioanalysis is sample preparation to isolate the analyte of interest and remove interfering components. nih.govchromatographyonline.com
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and fast method where an organic solvent is added to the sample to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It offers a cleaner extract compared to PPT.
Solid-Phase Extraction (SPE): This is a highly effective and versatile technique that uses a solid sorbent to isolate the analyte from the sample matrix. tiaft.orgresearchgate.net It can provide a high degree of sample clean-up and concentration. researchgate.net
Microsample Preparation Techniques: These methods, which work with very small sample volumes (<50 μL), are becoming more popular in preclinical studies to reduce the number of animals required. nih.gov
The choice of technique depends on the nature of the analyte, the biological matrix, and the required sensitivity of the assay. tiaft.org
Enhancement of Detection Limits, Sensitivity, and Selectivity for Low-Concentration Analysis
Achieving low detection limits is critical, especially in pharmacokinetic studies where drug concentrations can be very low. Several strategies can be employed to enhance sensitivity and selectivity:
LC-MS/MS: As mentioned, this is the gold standard for sensitive and selective bioanalysis. pharmatutor.orgcuni.cz The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection of the analyte even in the presence of co-eluting interferences.
Derivatization: In some cases, the chemical modification of the analyte can improve its chromatographic properties or the response of the detector.
Sample Preconcentration: Techniques like SPE can be used to concentrate the analyte from a large sample volume into a smaller volume for injection, thereby increasing the signal intensity. chromatographyonline.com
Interactive Table 2: Comparison of Bioanalytical Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Fast, simple, inexpensive. | Non-selective, may result in matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Good clean-up, can concentrate the analyte. | Labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | High recovery, excellent clean-up, can be automated. | Can be more expensive and require method development. |
Establishment of Reference Standards and Robust Quality Control in Research Batches
The accuracy of any quantitative analysis is dependent on the quality of the reference standard used for calibration.
Reference Standards: A well-characterized, highly purified this compound reference standard is essential for the development and validation of analytical methods. This standard should have a certificate of analysis detailing its purity, identity, and any impurities present. Certified reference materials from reputable sources provide the basis for accurate and reliable data analysis. lgcstandards.com
Quality Control: For any research involving this compound, it is crucial to ensure the quality and consistency of the batches used. This involves implementing robust quality control procedures. Analytical methods, once validated, are used to test each new batch for identity, purity, and strength. For solid dosage forms prepared for research, assessing content uniformity is more reliable than simply checking weight variation to ensure consistent dosing. nih.gov This ensures that variability in experimental results is not due to inconsistencies in the test compound.
Utilization of High-Purity this compound as a Primary Research Standard
A primary research standard is a substance of the highest possible purity, thoroughly characterized, which serves as a reference point for analytical measurements. High-purity this compound is essential for a multitude of research applications, acting as the benchmark against which all analytical samples are compared.
The role of a primary standard is multifaceted:
Method Calibration: In quantitative analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a calibration curve is generated by plotting the analytical response versus known concentrations of the high-purity standard. The accuracy of all subsequent measurements of unknown samples is directly dependent on the purity and accurately known concentration of this standard. Certified reference materials, such as those produced under ISO 17034, provide the highest level of accuracy and traceability for calibration and control. nih.gov
Identity Confirmation: High-purity this compound provides a definitive spectral and chromatographic profile. Techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy on the primary standard yield reference data used to confirm the identity of the compound in test samples.
Purity Assessment: The primary standard is used to quantify the main component in test batches of this compound and, by extension, to determine the total level of impurities.
The availability of high-purity this compound from specialized suppliers is a prerequisite for any serious research or quality control endeavor. ejgm.co.ukresearchgate.netwjpmr.comresearchgate.net These standards ensure that results generated across different laboratories and at different times are comparable and reliable.
Development and Application of Impurity Reference Standards for Comprehensive Analytical Method Development
Impurity profiling is the identification, characterization, and quantification of any extraneous components within a drug substance that are not the active pharmaceutical ingredient (API) itself. researchgate.netchromatographyonline.com Impurities can originate from the manufacturing process, degradation of the API over time, or interaction with other components in a formulation. nih.govijcrt.org Controlling these impurities is a critical issue for regulatory bodies and manufacturers to ensure the safety and efficacy of a drug. chromatographyonline.com
For this compound, this process involves:
Detection and Identification: Advanced analytical techniques, primarily hyphenated methods like LC-MS and GC-MS, are employed to separate and identify potential impurities. ijcrt.org These impurities may include starting materials, by-products of the synthesis, or degradation products.
Synthesis and Characterization: Once an impurity is identified, it is often necessary to synthesize it in a pure form to create an impurity reference standard. This standard is then fully characterized to confirm its structure.
Method Development: The availability of impurity reference standards is crucial for developing and validating analytical methods that can accurately separate and quantify these specific impurities. jddtonline.info For example, specific nitrosamine (B1359907) derivatives, such as N-Nitroso Cafedrine, have been identified as potential impurities requiring dedicated reference standards for their monitoring. jddtonline.infothepharmajournal.com
These standards are used to challenge the analytical method's specificity and to accurately quantify the level of each specific impurity in batches of this compound.
Table 1: Examples of this compound Related Compounds and Impurities
| Compound Name | CAS Number | Molecular Formula | Role in Research |
|---|---|---|---|
| Cafedrine | 58166-83-9 | C₁₈H₂₃N₅O₃ | Active Pharmaceutical Ingredient (Free Base) |
| This compound | 3039-97-2 | C₁₈H₂₄ClN₅O₃ | Primary Research Standard |
Method Validation for Research Applications: Ensuring Accuracy, Precision, and Robustness of Analytical Procedures
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical procedure meet the requirements for its intended application. nih.govbepls.com As per guidelines from the International Council for Harmonisation (ICH), validation is essential to ensure the reliability and consistency of analytical data. mdpi.comlcms.cz For research on this compound, a typical quantitative method, such as HPLC, would be validated for several key parameters.
Accuracy: This measures the closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of this compound reference standard at different levels (e.g., 80%, 100%, and 120% of the expected concentration). Acceptable recovery is typically within 98-102%. chromatographyonline.comijprajournal.com
Precision: This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Analysis on different days, with different analysts, or on different equipment within the same laboratory.
Reproducibility: Analysis performed in different laboratories (inter-laboratory trial). The precision is expressed as the Relative Standard Deviation (%RSD), with an acceptance criterion typically of not more than 2%. lcms.czijprajournal.com
Robustness: This is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, this could involve varying the mobile phase composition, pH, column temperature, or flow rate. The method should consistently produce results that meet system suitability requirements despite these minor changes.
The following tables represent typical data from the validation of a hypothetical HPLC method for the quantification of this compound.
Table 2: Accuracy of a Hypothetical HPLC Method for this compound
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
Table 3: Precision of a Hypothetical HPLC Method for this compound
| Precision Level | Number of Determinations | Concentration (µg/mL) | Mean Peak Area | % RSD |
|---|---|---|---|---|
| Repeatability | 6 | 100 | 1,254,321 | 0.85% |
By adhering to these rigorous methodologies—utilizing high-purity primary and impurity standards and conducting thorough method validation—researchers can ensure that the data generated in studies involving this compound is accurate, reliable, and scientifically sound.
Future Research Perspectives and Emerging Areas in Cafedrine Hydrochloride Studies
Unraveling Underexplored Aspects of Cafedrine (B87544) Hydrochloride Pharmacokinetics
A significant gap in the current knowledge of cafedrine hydrochloride lies in a detailed, modern characterization of its journey through the body. Future studies must move beyond basic parameters to create a high-resolution map of its absorption, distribution, metabolism, and excretion (ADME).
Currently, specific data on the distribution of this compound into various tissues and organs is sparse. A foundational area for future research is to conduct comprehensive tissue distribution studies in relevant preclinical species (e.g., rats and rabbits). Such studies would involve administering this compound and measuring its concentration over time in key organs and tissues, including the heart, lungs, kidneys, liver, brain, and adipose tissue. This would reveal whether the compound accumulates preferentially in certain areas, which is critical for understanding both its therapeutic effects and potential for organ-specific toxicity.
Following data collection, advanced pharmacokinetic modeling can be applied. While simple one- or two-compartment models provide basic estimations, the complexity of a drug's behavior often requires more sophisticated approaches. uoanbar.edu.iqallucent.comcusabio.comresearchgate.net Future studies should aim to develop a physiologically based pharmacokinetic (PBPK) model. researchgate.netnih.gov PBPK models are multi-compartmental representations of the body where compartments correspond to actual organs and tissues, connected by blood flow. nih.gov Constructing such a model for cafedrine would allow for the simulation of its disposition under various physiological conditions and would be invaluable for extrapolating pharmacokinetic behaviors from preclinical species to humans. nih.gov
Hypothetical Research Data: Tissue Distribution of Cafedrine in a Preclinical Rat Model
The table below illustrates the type of data that would be generated from future tissue distribution studies, showing hypothetical peak concentrations (Cmax) and Area Under the Curve (AUC) values.
| Tissue | Hypothetical Cmax (ng/g) | Hypothetical AUC (0-24h) (ng·h/g) | Potential Implications |
| Plasma | 850 | 3400 | Reference for systemic exposure. |
| Heart | 1275 | 5100 | High concentration may correlate with direct cardiac effects. |
| Lungs | 1100 | 4500 | Potential for significant distribution to pulmonary tissue. |
| Liver | 2500 | 12500 | High concentration suggests a primary site of metabolism. |
| Kidneys | 3200 | 14000 | High concentration indicates a major route of elimination. |
| Brain | 150 | 450 | Low concentration suggests limited passage across the blood-brain barrier. |
| Adipose Tissue | 400 | 2800 | Moderate lipophilicity may lead to some accumulation in fat. |
This table is for illustrative purposes only and does not represent actual experimental data.
Cafedrine is structurally a conjugate of norephedrine (B3415761) and theophylline (B1681296). It is known to be metabolized to norephedrine and other minor metabolites, but the exact metabolic pathways and the identity and activity of all byproducts are not fully understood.
Future research must focus on a complete metabolic profiling of cafedrine. This involves incubating the compound with liver microsomes and hepatocytes from various species, including humans, to identify all resulting metabolites. Advanced analytical techniques like high-resolution mass spectrometry are essential for this characterization. The primary metabolic routes are likely to involve the cleavage of the bond between the norephedrine and theophylline moieties. Subsequent metabolism would follow the known pathways of these individual compounds. For the theophylline portion, this includes N-demethylation and 8-hydroxylation, primarily mediated by cytochrome P450 enzymes like CYP1A2. nih.govclinpgx.org For the norephedrine portion, metabolism may involve aromatic hydroxylation to 4-hydroxynorephedrine and other oxidative degradation processes. nih.gov
Advanced Mechanistic Studies Utilizing Sophisticated In Vitro and Ex Vivo Models
To dissect the precise pharmacological mechanisms of this compound, it is necessary to move beyond systemic in vivo studies and utilize controlled ex vivo and in vitro systems that can isolate specific biological functions.
The Langendorff isolated heart preparation is a classic ex vivo technique that allows for the study of cardiac function in the absence of systemic neuronal and hormonal influences. wikipedia.orgnih.govadinstruments.comhopkinsmedicine.org Applying this model to cafedrine research would enable a detailed analysis of its direct effects on the heart. Researchers could precisely measure changes in key cardiac parameters such as heart rate (chronotropy), contractile force (inotropy), and coronary blood flow. This would clarify the direct cardiac stimulant effects of the parent molecule, separate from the effects of its active metabolites or reflex autonomic responses.
Similarly, the use of isolated arterial segments mounted in organ baths is essential for characterizing the direct vascular effects of cafedrine. science.govnih.govcvpharmacology.comphysio-pedia.comcvpharmacology.com Such preparations allow for the measurement of vasoconstriction or vasodilation in response to the drug. cvpharmacology.comphysio-pedia.comcvpharmacology.com This would help to resolve whether cafedrine itself has direct activity on vascular smooth muscle and its adrenergic receptors, or if its vascular effects are primarily mediated by its metabolite, norephedrine. These studies can elucidate its influence on both arterial resistance and venous capacitance vessels. cvpharmacology.com
Modern bioreactor systems offer a sophisticated platform for creating three-dimensional, organotypic in vitro models that better mimic human physiology than traditional 2D cell cultures. nih.govnih.govresearchgate.netmdpi.com For cafedrine research, two types of bioreactor systems are particularly promising.
First, a liver bioreactor, containing 3D cultures of human hepatocytes, could be used to study the metabolism of cafedrine in a dynamic, perfused environment that more closely resembles the in vivo liver. nih.govnih.gov This would provide a more accurate picture of metabolic rates and pathways and could help predict drug-drug interactions if co-administered with other medications.
Second, cardiovascular bioreactors could be used to engineer 3D cardiac or vascular tissues. researchgate.net Subjecting these engineered tissues to cafedrine under controlled physiological conditions (e.g., with fluid flow and mechanical stretch) would allow for an in-depth analysis of the drug's effects on multicellular interactions, tissue structure, and function over longer periods than is possible with isolated organ preparations.
Development of New Chemical Entities Based on Cafedrine's Pharmacophore
The chemical structure of Cafedrine, a conjugate of norephedrine and theophylline, presents a unique pharmacophore that can be systematically explored for the development of new, more effective, and safer therapeutic agents.
Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Enhanced Selectivity or Potency
Currently, there is a notable absence of published, in-depth Structure-Activity Relationship (SAR) studies specifically focused on this compound analogs. SAR studies are fundamental in medicinal chemistry to understand how specific structural modifications of a molecule affect its biological activity. pharmacy180.comnih.gov For Cafedrine, this would involve synthesizing a series of analogs with systematic changes to its core structure and evaluating their effects on adrenergic and other relevant receptors.
Future research should focus on key structural modifications to elucidate the SAR of Cafedrine. Since Cafedrine is a derivative of norephedrine, insights can be drawn from the established SAR of sympathomimetic amines. wikipedia.org Key areas for investigation would include:
Modifications of the Phenyl Ring: Altering the substitution pattern on the phenyl ring of the norephedrine moiety could influence receptor selectivity and potency. For instance, the presence and position of hydroxyl groups are critical for activity at adrenergic receptors. pharmacy180.comwikipedia.org
Alterations of the Ethylamine (B1201723) Side Chain: Modifications to the α- and β-carbons of the ethylamine chain, such as changing the stereochemistry or introducing different substituents, could impact the molecule's interaction with adrenergic receptors and its metabolic stability. pharmacy180.com
Complementary to SAR, Structure-Property Relationship (SPR) studies would be crucial for optimizing the drug-like properties of new Cafedrine analogs. These studies correlate structural changes with physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for good pharmacokinetics.
A hypothetical SAR study on Cafedrine analogs could yield data as presented in the interactive table below, illustrating how different substitutions might affect receptor binding affinity.
| Analog | Modification | α1-Adrenergic Receptor Affinity (Ki, nM) | β1-Adrenergic Receptor Affinity (Ki, nM) |
| Cafedrine | Parent Compound | 150 | 80 |
| Analog A | 4-hydroxy on phenyl ring | 120 | 50 |
| Analog B | N-isopropyl substitution | 250 | 30 |
| Analog C | Replacement of theophylline with isobutylmethylxanthine | 160 | 85 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific SAR studies on Cafedrine analogs are not publicly available.
Rational Drug Design Approaches for Cafedrine Analogs with Modified Pharmacological Profiles or Improved Pharmacokinetics
Rational drug design, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, offers a powerful approach to developing novel Cafedrine analogs. nih.gov
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. unina.it For Cafedrine, a pharmacophore model could be developed based on its known interactions with adrenergic receptors. This model would serve as a 3D query to screen virtual libraries of compounds to identify new molecules with a similar interaction profile but potentially different chemical scaffolds. pnas.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov By developing a QSAR model for Cafedrine analogs, it would be possible to predict the biological activity of newly designed molecules before their synthesis, thereby streamlining the drug discovery process.
The goal of these rational design approaches would be to create analogs with:
Enhanced Receptor Selectivity: Designing molecules that preferentially target specific adrenergic receptor subtypes (e.g., β1 over β2) could lead to more targeted therapeutic effects with fewer side effects.
Modified Pharmacological Profiles: It may be possible to design analogs that are pure agonists, partial agonists, or even antagonists at different receptors, thus tailoring the drug's effect to specific clinical needs.
Improved Pharmacokinetics: Rational modifications could be made to improve properties such as oral bioavailability, metabolic stability, and duration of action. For instance, introducing groups that block common metabolic pathways could prolong the drug's half-life.
Integration of Systems Biology and Omics Technologies in this compound Research
Systems biology offers a holistic approach to understanding the effects of drugs on complex biological systems. The integration of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, could provide unprecedented insights into the cellular and systemic responses to this compound.
Application of Proteomics, Metabolomics, and Transcriptomics to Understand Cellular Responses to Cafedrine
While no specific omics studies have been published on Cafedrine, the application of these technologies to related areas, such as adrenergic signaling, demonstrates their potential. frontiersin.orgnih.govnih.gov
Proteomics: This involves the large-scale study of proteins. Proteomic analysis of cells or tissues treated with Cafedrine could identify changes in protein expression and post-translational modifications. For example, phosphoproteomics could reveal the specific signaling pathways activated by Cafedrine through adrenergic receptors. nih.gov This could help to elucidate the molecular mechanisms underlying both its therapeutic effects and any potential adverse reactions. nih.gov
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic profiling could identify changes in the levels of endogenous metabolites in response to Cafedrine administration. This would provide a functional readout of the physiological state and could help to understand the metabolic consequences of Cafedrine treatment, including its effects on energy metabolism and other key pathways.
Transcriptomics: This is the study of the complete set of RNA transcripts that are produced by the genome. Transcriptomic analysis would reveal changes in gene expression in response to Cafedrine, providing insights into the cellular pathways that are modulated by the drug.
The table below illustrates the potential applications of omics technologies in Cafedrine research.
| Omics Technology | Potential Application | Expected Insights |
| Proteomics | Identify changes in protein expression and phosphorylation in cardiac cells treated with Cafedrine. | Elucidation of signaling pathways downstream of adrenergic receptors activated by Cafedrine. |
| Metabolomics | Profile metabolic changes in the plasma of subjects administered Cafedrine. | Understanding of the systemic metabolic effects of Cafedrine. |
| Transcriptomics | Analyze gene expression changes in vascular smooth muscle cells exposed to Cafedrine. | Identification of genes and pathways involved in the vascular response to Cafedrine. |
Network Pharmacology Approaches to Elucidate Complex Biochemical Pathways Influenced by Cafedrine
Network pharmacology is an emerging discipline that aims to understand drug action from a network perspective. healthcare-bulletin.co.ukresearchgate.netnih.gov Instead of the traditional "one drug, one target" paradigm, network pharmacology considers the complex interplay between drugs, their multiple targets, and the broader network of interacting proteins and pathways. healthcare-bulletin.co.uknih.gov
For a drug like Cafedrine, which has a dual pharmacophore and likely interacts with multiple targets, a network pharmacology approach would be particularly insightful. By integrating data from omics studies, bioinformatics, and existing pharmacological knowledge, it would be possible to construct a comprehensive network of Cafedrine's interactions within the cell and the organism. This could help to:
Identify novel targets and mechanisms of action.
Predict potential drug-drug interactions.
Understand the molecular basis for the synergistic effects observed with theodrenaline (B228420).
Identify patient populations that are most likely to respond to treatment.
Addressing Persisting Gaps in Understanding Synergistic Effects and Complex Pharmacological Interactions of this compound
Cafedrine is most commonly used in a fixed-dose combination with theodrenaline. While the clinical efficacy of this combination is established, the precise nature of the synergistic or additive interactions between the two components at a molecular level is not fully understood.
Future research should aim to dissect these complex interactions. This could involve in vitro and in vivo studies designed to:
Quantify the individual and combined effects of Cafedrine and theodrenaline on receptor binding, second messenger production, and downstream cellular responses.
Investigate the pharmacokinetic interactions between the two compounds.
Utilize network pharmacology models to simulate and predict the outcomes of their combined action.
Studies on the combined effects of sympathomimetics and methylxanthines (like theophylline) have shown both additive and synergistic effects, as well as an increase in side effects in some cases. tandfonline.comnih.gov A systematic investigation of the Cafedrine-theodrenaline combination would provide a stronger scientific basis for its clinical use and could inform the development of future combination therapies. Understanding these interactions is also crucial for predicting and mitigating potential adverse drug reactions, especially when co-administered with other medications. drugs.comnih.govresearchgate.netahajournals.org
Q & A
Q. What are the primary mechanisms of action of cafedrine hydrochloride in cardiovascular regulation, and how can these be experimentally validated?
this compound acts as a sympathomimetic agent, primarily targeting β-adrenergic receptors to increase cardiac output and peripheral vascular resistance. Its combined use with theodrenaline (a β1/β2-agonist) enhances hemodynamic stability through synergistic adrenergic stimulation . To validate these mechanisms:
- In vitro models : Use isolated cardiomyocytes or vascular smooth muscle cells to measure cAMP levels via ELISA, reflecting β-receptor activation.
- In vivo models : Employ rodent or porcine models of hypotension to monitor mean arterial pressure (MAP) and heart rate changes post-administration .
- Assays : Radioligand binding assays can quantify receptor affinity, while Western blotting confirms downstream protein expression (e.g., phosphorylated PKA) .
Q. What standardized experimental models are recommended for assessing this compound’s efficacy in hypotensive states?
- Clinical simulations : Use anesthetized animal models (e.g., rats under isoflurane) to mimic perioperative hypotension. Monitor MAP, cardiac output, and systemic vascular resistance via invasive arterial catheters .
- Ex vivo preparations : Langendorff-perfused hearts can isolate cardiac effects from systemic vascular responses .
- Human trials : Follow protocols from clinical studies (e.g., standardized anesthesia protocols with MAP thresholds for drug administration) to ensure reproducibility .
Q. How should researchers synthesize and characterize this compound to ensure purity and bioactivity?
- Synthesis : Follow Good Laboratory Practice (GLP) for organic synthesis, with strict control of reaction conditions (e.g., temperature, pH) to avoid byproducts.
- Characterization : Use HPLC with UV detection (λ = 280 nm) for purity assessment. Confirm structural integrity via NMR (¹H and ¹³C) and mass spectrometry .
- Bioactivity validation : Perform dose-response curves in hypertensive models to establish EC₅₀ values .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating this compound’s pharmacokinetics in patients with comorbidities (e.g., heart failure)?
- Population stratification : Include subgroups with heart failure (HFrEF or HFpEF) and adjust dosing based on ejection fraction. HF patients often require higher doses (1.78 mg/kg vs. 1.16 mg/kg in healthy subjects) to achieve target MAP .
- Pharmacodynamic monitoring : Use continuous arterial pressure monitoring and echocardiography to assess cardiac function dynamically.
- Statistical adjustments : Apply multivariate regression to account for covariates like concomitant β-blocker use, which delays drug efficacy (9.0 ± 7.0 min vs. 7.3 ± 4.3 min) .
Q. How can researchers resolve contradictory data on this compound’s hemodynamic effects across studies?
- Meta-analysis : Pool data from clinical trials (e.g., MAP response times, dosing variability) and apply random-effects models to account for heterogeneity.
- Bias reduction : Adhere to PRISMA guidelines for systematic reviews, including only studies with standardized protocols and blinded outcome assessments .
- Mechanistic studies : Investigate confounding factors (e.g., genetic polymorphisms in adrenergic receptors) using GWAS or CRISPR-edited cell lines .
Q. What methodologies are optimal for studying drug-drug interactions between this compound and β-blockers?
- In vitro screens : Use human liver microsomes to assess CYP450-mediated metabolism changes.
- Clinical simulations : Conduct crossover trials in healthy volunteers pre-treated with β-blockers (e.g., metoprolol) to quantify MAP response delays .
- Computational modeling : Develop physiologically based pharmacokinetic (PBPK) models to predict interaction dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
